molecular formula C11H12O4 B13119671 (3-Acetyl-5-methoxyphenyl)acetic acid

(3-Acetyl-5-methoxyphenyl)acetic acid

Cat. No.: B13119671
M. Wt: 208.21 g/mol
InChI Key: QVMZONUIHFZSMQ-UHFFFAOYSA-N
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Description

2-(3-Acetyl-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenylacetic acid, characterized by the presence of an acetyl group and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Acetylation: The aldehyde group of 3-methoxybenzaldehyde is converted to an acetyl group using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of Phenylacetic Acid Derivative: The acetylated product is then subjected to a reaction with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenylacetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-5-methoxyphenyl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxyacetophenone.

    Reduction: Formation of 3-methoxyphenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3-Acetyl-5-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups on the aromatic ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic acid: Similar structure but lacks the acetyl group.

    2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid: Similar structure with an additional hydroxyl group.

    2-Methoxyphenylacetic acid: Similar structure but lacks the acetyl group.

Uniqueness

2-(3-Acetyl-5-methoxyphenyl)acetic acid is unique due to the presence of both acetyl and methoxy groups on the aromatic ring

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(3-acetyl-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H12O4/c1-7(12)9-3-8(5-11(13)14)4-10(6-9)15-2/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

QVMZONUIHFZSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CC(=O)O)OC

Origin of Product

United States

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